molecular formula C12H11BrF3NOS B6356581 (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone CAS No. 1510883-89-2

(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone

Cat. No.: B6356581
CAS No.: 1510883-89-2
M. Wt: 354.19 g/mol
InChI Key: FTIMIWJIBBVZNS-UHFFFAOYSA-N
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Description

(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H11BrF3NOS and a molecular weight of 354.19 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiomorpholino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiomorpholino group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the reduction of the carbonyl group.

Scientific Research Applications

(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity, while the thiomorpholino group can interact with various biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NOS/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIMIWJIBBVZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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